Mesigyna

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

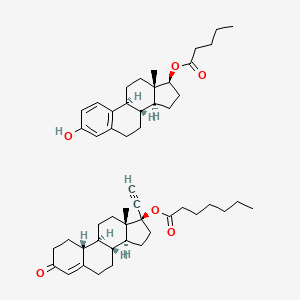

Mesigyna, also known as this compound, is a useful research compound. Its molecular formula is C50H70O6 and its molecular weight is 767.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Efficacy in Contraception

Mesigyna has been shown to be highly effective as a contraceptive method. A phase III clinical study involving 534 women indicated a pregnancy rate of 0 per 100 woman-years over a total experience of 4688 woman-months. The overall discontinuation rate was recorded at 17.9%, with bleeding problems being the primary cause for 5.1% of discontinuations .

Menstrual Pattern and Side Effects

Research indicates that this compound positively influences menstrual patterns. In a study with 36 women, after six months of treatment, approximately 80% reported normal menstrual cycles. Notably, while serum lipoprotein levels showed no significant changes, some alterations were observed in coagulation parameters and liver function tests .

Table 1: Summary of Menstrual Pattern Changes with this compound

| Time Point | Normal Menstrual Pattern (%) | Side Effects Observed (%) |

|---|---|---|

| Baseline | N/A | N/A |

| After 3 Months | ~66 | Acceptable |

| After 6 Months | ~80 | Minimal |

Lipid Metabolism and Coagulation

The effects of this compound on lipid metabolism have been a focus of various studies. One study reported slight decreases in total triglycerides and HDL cholesterol levels after six months of use, indicating that this compound does not adversely affect lipid profiles significantly . Furthermore, coagulation parameters remained stable, suggesting that this compound is safe concerning thromboembolic events.

Bone Density and Endometrial Health

A two-year comparative study involving premenopausal women showed no significant changes in spinal bone density or the incidence of endometrial hyperplasia among users of this compound compared to those using an intrauterine device (IUD) . This reinforces the notion that this compound is a low-risk option for contraception without compromising bone health.

Table 2: Comparative Outcomes of this compound vs IUD

| Parameter | This compound Group (n=49) | IUD Group (n=99) |

|---|---|---|

| Pregnancy Rate | 0 | 3 |

| Discontinuation Rate (Bleeding) | 20% | 4% |

| Endometrial Hyperplasia | None | None |

Case Studies and Observational Research

Several observational studies have supported the findings regarding the effectiveness and safety profile of this compound. For instance, an observational study conducted in Peru highlighted its routine use among women in reproductive age, confirming its safety and efficacy in preventing pregnancy .

Another comprehensive review indicated that users experienced fewer menstrual disturbances compared to other contraceptive methods, enhancing user satisfaction and adherence to the regimen .

特性

CAS番号 |

99897-30-0 |

|---|---|

分子式 |

C50H70O6 |

分子量 |

767.1 g/mol |

IUPAC名 |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C27H38O3.C23H32O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3;1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h2,18,21-24H,4,6-17H2,1,3H3;7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t21-,22+,23+,24-,26-,27-;18-,19-,20+,21+,23+/m01/s1 |

InChIキー |

MVRUQONLTQUUHW-ASYYKIBUSA-N |

SMILES |

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

異性体SMILES |

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

正規SMILES |

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

同義語 |

Estracomb TTS estradiol, norethindrone drug combination HRP 102 HRP-102 HRP102 Mesigyna |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。